2-Methoxy-3-methyl-5-nitropyridine

Overview

Description

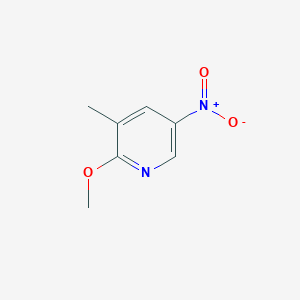

2-Methoxy-3-methyl-5-nitropyridine is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of methoxy, methyl, and nitro functional groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-3-methyl-5-nitropyridine typically involves nitration of 3-methylpyridine derivatives. One common method includes the nitration of 2-methoxy-3-methylpyridine using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the pyridine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or metal hydrides like sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-3-methyl-5-nitropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to various targets. The exact pathways and molecular targets are subject to ongoing research .

Comparison with Similar Compounds

- 2-Methoxy-5-nitropyridine

- 3-Methyl-5-nitropyridine

- 2-Methoxy-3-nitropyridine

Comparison: 2-Methoxy-3-methyl-5-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .

Biological Activity

2-Methoxy-3-methyl-5-nitropyridine (C7H8N2O3) is a heterocyclic organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, including mechanisms of action, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with:

- Methoxy group at the 2-position

- Methyl group at the 3-position

- Nitro group at the 5-position

This unique arrangement influences its chemical behavior and biological activity, making it a subject of interest in various fields, particularly in pharmacology and organic synthesis .

The biological activity of this compound is primarily attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with cellular components, potentially leading to:

- Covalent binding to DNA , resulting in nuclear damage and cell death .

- Alterations in phosphorylation patterns within cells through interactions with protein tyrosine kinases .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They act by producing toxic intermediates upon reduction, which can lead to cell death .

- Antineoplastic Potential : Preliminary studies suggest that this compound may possess antineoplastic properties, although detailed investigations are still required to establish its efficacy against cancer cell lines .

- Enzyme Interaction : The compound has been studied for its potential interactions with various enzymes, modulating their activity and influencing metabolic pathways .

Study on Antimicrobial Activity

A study highlighted the effectiveness of nitro derivatives in treating infections caused by various microorganisms. It was noted that compounds similar to this compound exhibit significant antimicrobial effects through mechanisms involving DNA damage .

Anticancer Activity

In a comparative study of nitro compounds, this compound was evaluated for its cytotoxic effects on cancer cell lines. Although specific IC50 values were not reported for this compound, related nitro derivatives showed promising results against multiple cancer types . Further research is needed to explore the full extent of its anticancer potential.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-5-nitropyridine | Methoxy at position 2, Nitro at position 5 | Used in synthesizing pyrrolopyridones |

| 3-Methyl-5-nitropyridine | Methyl at position 3, Nitro at position 5 | Exhibits different reactivity due to lack of methoxy |

| 2-Amino-3-methyl-5-nitropyridine | Amino at position 2, Nitro at position 5 | Potentially more reactive due to amino group |

| 4-Methoxy-3-methylpyridine | Methoxy at position 4 | Different substitution pattern affects reactivity |

This table illustrates how the unique combination of substituents in this compound distinguishes it from related compounds, potentially leading to unique biological activities .

Properties

IUPAC Name |

2-methoxy-3-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)4-8-7(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDKXDCXKNQWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654559 | |

| Record name | 2-Methoxy-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89694-10-0 | |

| Record name | 2-Methoxy-3-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.